4-Nitro-5-phenyl-1H-imidazole
Overview
Description
“4-Nitro-5-phenyl-1H-imidazole” is a compound that belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
Imidazole derivatives have been synthesized through various methods. For instance, an imidazole derivative was synthesized by a one-pot condensation reaction of novel aldehyde with benzil and ammonium acetate in glacial acetic acid . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .Chemical Reactions Analysis
Imidazole undergoes a nitration reaction with a mixture of nitric acid and sulfuric acid to give 5-nitroimidazole . More details about the chemical reactions involving imidazole derivatives can be found in the literature .Scientific Research Applications
Inhibition of Aldehyde Dehydrogenase : A derivative of 4-Nitro-5-phenyl-1H-imidazole, namely 2-Methyl-4-nitro-1-(4-nitrophenyl)imidazole (nitrefazole), inhibits aldehyde dehydrogenase, an enzyme involved in alcohol metabolism. This inhibition suggests potential applications in studying alcohol metabolism and its disorders (Klink, Pachler, & Gottschlich, 1985).
Antibacterial Activity : Derivatives of 4-Nitro-5-phenyl-1H-imidazole exhibit antibacterial activity against various microorganisms, including Staphylococcus aureus and Helicobacter pylori. These compounds have potential as antibacterial agents (Letafat et al., 2008).
Electron Density Analysis for Hydrogen Bonding : The electron density of 1-phenyl-4-nitroimidazole was analyzed to investigate the topology of bonding and weak intermolecular hydrogen bonds. This research can inform the design of compounds with specific intermolecular interactions (Kubicki et al., 2002).
Treatment of Human African Trypanosomiasis : 1-Aryl-4-nitro-1H-imidazoles, including derivatives of 4-Nitro-5-phenyl-1H-imidazole, have shown promise in treating Human African Trypanosomiasis (sleeping sickness). These compounds were effective in both acute and chronic models of the disease (Trunz et al., 2011).
Synthesis and Functionalization : The synthesis of substituted derivatives of 4-Nitro-5-phenyl-1H-imidazole has been achieved using various methods. These derivatives have potential applications in medicinal chemistry and drug development (Juspin et al., 2011).
pH Monitoring Applications : Some derivatives of 4-Nitro-5-phenyl-1H-imidazole have been used as spin probes for pH monitoring over a broad range. This application is significant for biophysical and biomedical purposes, including stomach pH monitoring (Kirilyuk et al., 2005).
Crystal Structure Analysis : The crystal structure of 5-Methoxy-2-methyl-4-nitro-1-phenyl-1H-imidazole has been analyzed to understand the intermolecular hydrogen bonds and packing modes in similar compounds (Wagner & Kubicki, 2007).
Safety And Hazards
properties
IUPAC Name |
5-nitro-4-phenyl-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-12(14)9-8(10-6-11-9)7-4-2-1-3-5-7/h1-6H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLDMQGTZVDXLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164333 | |
Record name | 1H-Imidazole, 4-nitro-5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00164333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-5-phenyl-1H-imidazole | |
CAS RN |
14953-62-9 | |
Record name | 1H-Imidazole, 4-nitro-5-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014953629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole, 4-nitro-5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00164333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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